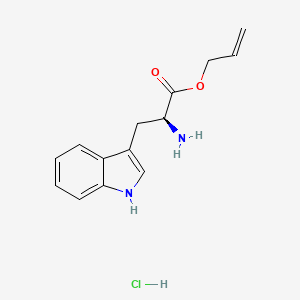

H-L-Trp-oall hcl

説明

Contextual Significance of L-Tryptophan Derivatives in Fundamental Chemical and Biological Systems

L-Tryptophan is an essential amino acid distinguished by its indole (B1671886) side chain, making it a precursor for a multitude of biologically significant molecules. nih.gov In biological systems, tryptophan metabolic pathways lead to the synthesis of neurotransmitters like serotonin, the neurohormone melatonin, and the vitamin niacin (via the kynurenine (B1673888) pathway). wikipedia.orgpensoft.net The indole moiety of tryptophan is also a structural component in various bioactive compounds, including plant hormones and alkaloids. nih.gov Derivatives of L-tryptophan are therefore of immense interest in biochemical and medicinal research for their roles in physiological and pathophysiological processes. pensoft.netnih.gov

Beyond its natural roles, tryptophan and its derivatives are pivotal in chemical research. The unique structure of the indole ring allows for its use in creating fluorescent probes to study the structure and dynamics of biological systems. acs.org Synthetic tryptophan analogues are designed as tools to investigate enzymatic mechanisms, such as the activity of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune suppression. rsc.orgrsc.org The ability to modify tryptophan's carboxyl or amino groups allows for its incorporation into peptides and other complex organic molecules, enabling the study of protein interactions and the development of new therapeutic strategies. researchgate.netnih.gov Modifications can influence binding affinities and biological activity, providing insights into structure-function relationships. researchgate.netnih.gov

Historical Trajectories and Evolution of Research on Allyl Esters of Amino Acids

The use of protecting groups is a fundamental concept in organic synthesis, particularly in the stepwise construction of complex molecules like peptides. uchicago.edu A protecting group temporarily blocks a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. uchicago.edu The history of peptide synthesis is marked by the development of various protecting groups, with the carbobenzoxy (Cbz) group introduced in 1932 being a notable early example. nih.gov The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the field, making the synthesis of peptides more practical and efficient. nih.govpeptide.com

Allyl esters emerged as a valuable class of protecting groups for the carboxylic acid function of amino acids. ajol.infogoogle.com The allyl group is appreciated for its stability under both acidic and basic conditions, which are often used to remove other types of protecting groups (e.g., Boc and Fmoc). google.comorganic-chemistry.org This stability allows for an "orthogonal" protection strategy, where different protecting groups can be removed selectively without affecting others. uchicago.eduorganic-chemistry.org

The deprotection (cleavage) of allyl esters is typically achieved under mild conditions using transition metal catalysts, most commonly palladium(0) complexes in the presence of a nucleophilic scavenger. ajol.infoacs.org This specific cleavage method does not generate highly reactive intermediates that could cause side reactions, a significant advantage in the synthesis of sensitive and complex peptides. google.com Over the years, research has focused on optimizing these deprotection methods to enhance efficiency and broaden their applicability, including the development of new catalysts and scavenger reagents. ajol.infoacs.org The use of allyl esters is now a well-established technique in both solution-phase and solid-phase peptide synthesis. peptide.comajol.info

Scope and Research Imperatives for H-L-Trp-oall hcl Investigations in Contemporary Science

This compound serves as a specialized building block in modern chemical synthesis, primarily valued for the unique properties of the allyl ester protecting group. ajol.infogoogle.com Its primary application lies in the synthesis of peptides and peptidomimetics where the selective deprotection of the C-terminus is required. This is particularly crucial in the synthesis of cyclic peptides or peptides with modified side chains, where other protecting groups might be cleaved prematurely. peptide.comresearchgate.net

Contemporary research imperatives for compounds like this compound focus on several key areas:

Complex Peptide and Protein Synthesis: The demand for synthetic peptides and small proteins for therapeutic and research purposes continues to grow. This compound provides a tool for constructing these complex molecules, especially those containing the tryptophan residue, which can be important for biological activity or for use as an intrinsic fluorescent probe. acs.org

Development of Novel Synthetic Methodologies: The compound is a substrate in the ongoing development of more efficient and selective chemical reactions. Research into new catalytic systems for the cleavage of allyl esters aims to improve yields, reduce reaction times, and enhance compatibility with other functional groups. ajol.infoacs.org

Combinatorial Chemistry and Drug Discovery: In the creation of large libraries of compounds for drug screening, efficient and reliable synthetic building blocks are essential. This compound can be used in solid-phase organic synthesis to generate diverse tryptophan-containing molecules for evaluation as potential therapeutic agents. peptide.com

Bioconjugation and Materials Science: The allyl group offers a reactive handle for further chemical modification. This allows for the potential conjugation of tryptophan-containing peptides to other molecules or materials, an area of growing interest in the development of targeted drug delivery systems, biosensors, and advanced biomaterials. nih.govacs.org

In essence, while this compound is a specific reagent, its utility is tied to the broader goals of advancing synthetic chemistry and enabling the creation of novel molecules for biochemical, medicinal, and materials science research.

Structure

3D Structure of Parent

特性

IUPAC Name |

prop-2-enyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-2-7-18-14(17)12(15)8-10-9-16-13-6-4-3-5-11(10)13;/h2-6,9,12,16H,1,7-8,15H2;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUGMUHUIZFWRJ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations Involving H L Trp Oall Hcl

Chemo- and Regioselective Synthesis Strategies for H-L-Trp-oall hcl and its Enantiomers

The synthesis of this compound requires careful control of reactivity at three distinct sites: the α-amino group, the carboxylic acid, and the indole (B1671886) side chain. Achieving high selectivity is paramount to avoid unwanted side reactions and ensure high purity of the final product.

Optimization of Esterification Protocols for Selective Allyl Group Incorporation

The synthesis of the allyl ester from the carboxylic acid of tryptophan must be efficient and selective. A common route involves the reaction of N-protected tryptophan with allyl alcohol or allyl bromide. A Chinese patent describes a general method for preparing tryptophan ester hydrochlorides by reacting tryptophan with an alcohol under reflux with azeotropic removal of water to drive the reaction to completion. google.com For allyl ester specifically, a typical protocol might involve reacting an N-protected tryptophan, such as Boc-Trp-OH, with allyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). google.com Following esterification, the N-protecting group (e.g., Boc) can be removed with anhydrous HCl in a suitable solvent like ethyl acetate (B1210297) to yield the desired this compound. google.com

| N-Protected Amino Acid | Reagents | Solvent | Conditions | Product | Citations |

| Tryptophan | Allyl Alcohol, HCl (gas) | Dichloroethane, Toluene | Reflux, Azeotropic Distillation | H-Trp-OAll·HCl | google.com |

| Boc-Trp-OH | Allyl Bromide, K₂CO₃ | DMF | Room Temperature | Boc-Trp-OAll | google.com |

| Boc-Tyr-OH | H-D-Trp-OAll, EDAC·HCl, HOBt, NMM | DMF | 10-30°C | Boc-Tyr-D-Trp-OAll | google.com |

Functional Group Interconversions and Derivatization Research of this compound

Once synthesized, this compound serves as a platform for further chemical modifications. The allyl ester and the indole ring are the primary sites for these transformations.

Palladium-Catalyzed Allyl Ester Deprotection Mechanisms and Selective Cleavage

The allyl ester is a valuable carboxyl protecting group because it is stable to both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. peptide.com Its removal is typically achieved under mild, neutral conditions using a palladium(0) catalyst and an allyl scavenger. organic-chemistry.orgthieme-connect.com The mechanism involves the formation of a π-allyl palladium(II) complex, which is then intercepted by a nucleophilic scavenger. organic-chemistry.org

Various scavenger systems have been developed to facilitate this deprotection. Common scavengers include barbituric acid derivatives, which can be used in solid-supported form to simplify product purification, and silanes like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a Lewis acid such as ZnCl₂. thieme-connect.comorganic-chemistry.org While effective for many substrates, the deprotection of tryptophan allyl esters can be challenging. Research indicates that the free indole nitrogen can interfere with the palladium catalyst, leading to lower yields compared to other amino acid esters. sci-hub.se This highlights the importance of indole protection or the careful optimization of reaction conditions when planning a synthetic sequence involving the deallylation of a tryptophan derivative.

| Catalyst | Allyl Scavenger | Solvent | Conditions | Notes | Citations |

| Pd(PPh₃)₄ | Polymethylhydrosiloxane (PMHS), ZnCl₂ | Dichloromethane | Ambient Temperature | Mild, efficient, and economical method. | organic-chemistry.org |

| Pd₂(dba)₃ | N,N'-Dimethylbarbituric acid (DMBA) | Dichloromethane | Room Temperature | Effective for allyl esters, carbamates, and ethers. | thieme-connect.com |

| Pd(PPh₃)₄ | Tributyltin hydride (Bu₃SnH) | Dichloromethane | Room Temperature | Allows for one-pot "transprotection" to other groups. | uva.nl |

| Microencapsulated Pd(II) | Phenylsilane, TPPTS | Dichloromethane/Water | Room Temperature | Facilitates catalyst removal; lower yield for Trp noted. | sci-hub.se |

Transformations Involving the Indole Moiety: Reactivity Profiles and Novel Reaction Pathways

The indole ring of tryptophan is a versatile functionality for late-stage modification of peptides and other complex molecules, allowing for the introduction of new properties or handles for bioconjugation. rsc.orgnih.gov While historically challenging due to the presence of other nucleophilic sites in peptides, numerous methods have been developed for the selective functionalization of the tryptophan indole.

Transition metal catalysis has enabled direct C–H functionalization at various positions. Gold-catalyzed reactions using hypervalent iodine reagents have been shown to achieve C2-alkynylation of tryptophan-containing peptides under mild conditions. beilstein-journals.orgd-nb.info Similarly, palladium-catalyzed C2-arylation with aryl iodides can be performed directly on both protected and unprotected tryptophan. acs.org Other metals like copper have been used to catalyze N1-arylation of the indole ring. researchgate.net Recent advances have also explored photocatalysis for radical-mediated functionalizations and chemoenzymatic approaches using indole prenyltransferases to install allyl groups at specific positions on the indole ring, such as C5, C6, or C7. nih.govnih.gov These methods provide powerful tools for creating novel tryptophan analogs from intermediates like this compound.

| Reaction Type | Position(s) | Catalyst/Reagent | Key Features | Citations |

| C2-Alkynylation | C2 | AuCl / TIPS-EBX | Installs an alkyne handle for bioconjugation. | beilstein-journals.orgd-nb.info |

| C2-Arylation | C2 | Pd(OAc)₂ / Aryl Iodide | Direct C-H activation to form C-C bond. | acs.org |

| N1-Allylation | N1 | Tertiary Amine / Allylic Carbonate | Organocatalytic peptide allylation. | rsc.org |

| N1-Arylation | N1 | Cu(OAc)₂ / Triarylbismuth | Regioselective N-arylation of the indole side chain. | researchgate.net |

| Chemoenzymatic Allylation | C5, C6, C7 | Indole Prenyltransferase (IPT) / Allyl Pyrophosphate | High regioselectivity for late-stage functionalization. | nih.govnih.gov |

Exploration of Peptide Coupling Methodologies Utilizing this compound as a Building Block

This compound, or L-Tryptophan allyl ester hydrochloride, serves as a valuable and specialized building block in the chemical synthesis of peptides. chemimpex.com Its structure incorporates three key features relevant to peptide coupling: a free primary amine on the α-carbon, which acts as the nucleophile in the formation of a new peptide bond; the bulky and sensitive indole side chain of tryptophan; and a C-terminal allyl ester, which functions as a protecting group for the carboxylic acid. The hydrochloride salt form ensures stability and improves solubility in certain solvents.

The primary utility of this compound in peptide synthesis stems from the unique properties of the allyl (All) protecting group. In the landscape of orthogonal protection strategies, the allyl group is distinguished by its stability under both the acidic conditions used to remove tert-butyl (tBu) based groups and the basic conditions used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group. peptide.com This orthogonality is crucial for the synthesis of complex peptides, such as cyclic or branched structures, where sequential and selective deprotection steps are necessary. ru.nl The allyl ester is selectively cleaved using specific transition-metal catalysts, most commonly palladium(0) complexes in the presence of a scavenger nucleophile. peptide.comru.nl

When this compound is used as the C-terminal starting component (the amine component), an incoming Nα-protected amino acid is activated to facilitate the coupling reaction. The choice of coupling methodology is critical to ensure high yields, minimize side reactions—particularly oxidation of the tryptophan indole ring—and prevent racemization at the chiral center of the activated amino acid. peptide.combachem.com The process involves the activation of the carboxyl group of the N-protected amino acid, creating a highly reactive intermediate that is then readily attacked by the free amine of the L-Tryptophan allyl ester. uniurb.itmdpi.com

Common classes of coupling reagents are employed for this purpose, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents. bachem.com To enhance efficiency and suppress racemization, they are almost always used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®). bachem.comiris-biotech.de Water-soluble variants like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) are also utilized, simplifying purification by allowing for aqueous workup to remove byproducts. csic.esadvancedchemtech.com

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high efficiency in forming the activated OBt ester of the incoming amino acid, leading to rapid coupling. sigmaaldrich.com

Uronium/Aminium Salts: This class includes some of the most effective and widely used coupling reagents in modern peptide synthesis. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide rapid and efficient couplings, even with sterically hindered amino acids. bachem.comsigmaaldrich.com HATU is particularly noted for its high reactivity, attributed to the formation of a highly reactive OAt ester. sigmaaldrich.com COMU, an OxymaPure-based uronium salt, offers a non-explosive and highly effective alternative to HOBt/HOAt-based reagents. bachem.comsigmaaldrich.com

The selection of the specific reagent and reaction conditions depends on factors such as the scale of the synthesis (solution-phase vs. solid-phase), the steric hindrance of the amino acids being coupled, and the desired balance between reaction speed, cost, and suppression of side reactions. A tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to neutralize the hydrochloride salt of this compound and to facilitate the coupling reaction. bachem.com

The following table outlines representative peptide coupling reactions to form a dipeptide, using this compound as the amine component and a generic N-Fmoc protected amino acid (Fmoc-AA-OH) as the carboxyl component.

Table 1: Representative Coupling Methodologies for the Synthesis of Fmoc-AA-Trp-OAll

This table illustrates common coupling strategies. Conditions and yields are representative and can vary based on the specific amino acid (AA) and reaction parameters.

| N-Protected Amino Acid | Coupling Reagent/Additive | Base | Solvent | Resulting Dipeptide | Typical Yield Range |

| Fmoc-Ala-OH | DIC / HOBt | DIPEA | DMF | Fmoc-Ala-Trp-OAll | 85-95% |

| Fmoc-Gly-OH | HBTU | DIPEA | DMF | Fmoc-Gly-Trp-OAll | >95% |

| Fmoc-Val-OH | HATU | DIPEA | DMF | Fmoc-Val-Trp-OAll | 90-98% |

| Fmoc-Leu-OH | PyBOP | NMM | DCM/DMF | Fmoc-Leu-Trp-OAll | 90-97% |

| Fmoc-Phe-OH | COMU | DIPEA | DMF | Fmoc-Phe-Trp-OAll | >95% |

Data derived from general principles of peptide synthesis and reagent performance characteristics described in the literature. bachem.comiris-biotech.desigmaaldrich.com

High Resolution Structural Elucidation and Conformational Analysis of H L Trp Oall Hcl

Advanced Spectroscopic Characterization Techniques for H-L-Trp-oall hcl

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of molecules like this compound. These methods provide insights into the molecule's three-dimensional structure, the conformation of its backbone and side chains, and the nature of intermolecular interactions in both solution and solid states.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side Chain Conformational Dynamics

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of molecules in solution. For a molecule such as this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) would be employed to gain a comprehensive understanding of its structure and conformational preferences.

To study the conformational dynamics, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is key. NOESY detects through-space interactions between protons that are close to each other (typically < 5 Å), providing critical distance restraints for 3D structure calculation and conformational analysis. For this compound, NOESY would reveal the preferred orientation of the indole (B1671886) side chain relative to the amino acid backbone. Studies on related tryptophan derivatives often show dynamic equilibrium between different rotamers. mdpi.com

Illustrative NMR Data Table for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Hypothetical) |

|---|---|---|---|

| α-CH | 4.25 | 55.2 | COSY: β-CH₂; HSQC: Cα; NOESY: NH₃⁺, β-CH₂ |

| β-CH₂ | 3.40, 3.55 | 28.1 | COSY: α-CH; HSQC: Cβ; NOESY: α-CH, Indole H4 |

| Indole NH | 11.10 | - | HMBC: Indole C2, C7a |

| Indole C2-H | 7.25 | 125.0 | HMBC: Indole C3, C7a |

| Allyl -OCH₂- | 4.70 | 66.5 | COSY: Allyl =CH-; HMBC: Ester C=O |

| Allyl =CH- | 5.95 | 132.8 | COSY: -OCH₂-, =CH₂ |

| Allyl =CH₂ | 5.30, 5.35 | 118.9 | COSY: =CH- |

| Ester C=O | - | 171.5 | HMBC: α-CH, Allyl -OCH₂- |

Vibrational Spectroscopy (Infrared and Raman) for Specific Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. beilstein-journals.org These techniques are complementary and are used to identify functional groups and to probe hydrogen bonding and other intermolecular interactions.

For this compound, IR spectroscopy would show characteristic absorption bands for the N-H stretches of the primary amine hydrochloride and the indole, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C vibrations of the indole ring. The position and shape of the N-H and C=O bands are particularly sensitive to hydrogen bonding. In the solid state, these interactions would be with the chloride counter-ion and neighboring molecules.

Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. uu.nl For this compound, the C=C vibrations of the indole ring and the allyl group would be prominent in the Raman spectrum. Comparing the spectra in different solvents or in the solid state can provide insights into conformational changes and intermolecular interactions.

Illustrative Vibrational Spectroscopy Data Table for this compound

| Vibrational Mode | Technique | Hypothetical Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch (NH₃⁺) | IR | 3100-2800 (broad) | Stretching of the protonated amine group, hydrogen-bonded |

| Indole N-H Stretch | IR, Raman | ~3400 | Stretching of the indole N-H bond |

| C=O Stretch (Ester) | IR | ~1745 | Stretching of the ester carbonyl group |

| C=C Stretch (Indole) | Raman, IR | ~1600-1450 | Aromatic ring stretching vibrations |

| C=C Stretch (Allyl) | Raman | ~1645 | Stretching of the allyl double bond |

| C-O Stretch (Ester) | IR | ~1250-1150 | Asymmetric and symmetric C-O-C stretching |

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Solution-State Conformations

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is an excellent technique for studying the stereochemistry and conformational properties of chiral molecules in solution. acs.org

As this compound is derived from L-tryptophan, it is a chiral molecule and would be CD active. The CD spectrum is highly sensitive to the conformation of the molecule. The near-UV CD spectrum (250-320 nm) is dominated by the electronic transitions of the indole chromophore of the tryptophan side chain. The sign and magnitude of the CD bands in this region are sensitive to the local environment and the rotameric state of the indole ring. Changes in the CD spectrum upon varying solvent polarity or temperature can provide information about the conformational flexibility and the equilibrium between different conformers in solution. mdpi.com The far-UV region (below 250 nm) would be influenced by the ester carbonyl group and the indole transitions. The chiroptical properties of tryptophan-containing polymers have been studied to understand their self-assembly and sensing capabilities. nih.gov

Illustrative Circular Dichroism Data Table for this compound

| Wavelength (nm) | Hypothetical Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Electronic Transition |

|---|---|---|

| ~290 | +1000 | ¹Lₐ transition of indole |

| ~280 | -2500 | ¹Lₐ transition of indole |

| ~270 | +500 | ¹Lₐ transition of indole |

| ~225 | +15000 | ¹Bₐ transition of indole |

| ~210 | -8000 | Ester n→π* transition |

Solid-State Structural Investigations of this compound

Investigating the solid-state structure of a molecule provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

X-ray Crystallography for Absolute Configuration Determination and Crystal Packing Motifs

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. If suitable single crystals of this compound could be grown, this technique would provide precise coordinates for each atom in the molecule.

This would allow for the unambiguous determination of its absolute configuration (L-configuration inherited from the starting material). The Flack parameter, refined during the structure solution, is a key indicator for confirming the absolute structure of a chiral molecule in a non-centrosymmetric space group. iucr.org

Furthermore, the crystal structure would reveal the detailed packing arrangement of the molecules. It would show the intricate network of hydrogen bonds involving the protonated amino group (NH₃⁺), the chloride anion (Cl⁻), and potentially the ester carbonyl oxygen and the indole N-H group of neighboring molecules. Such packing motifs are crucial for understanding the physical properties of the solid material, such as its stability and solubility. Crystal structures of other amino acid ester hydrochlorides have shown extensive hydrogen bonding networks.

Illustrative X-ray Crystallography Data Table for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 14.1 |

| β (°) | 105.2 |

| Z (molecules/unit cell) | 2 |

| Key Hydrogen Bonds | N-H···Cl, N-H···O=C |

Comprehensive Conformational Landscapes and Isomerism of this compound in Diverse Environments

The functional properties of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule such as this compound (L-Tryptophan allyl ester hydrochloride), a single static structure is insufficient to describe its behavior. Instead, it exists as a dynamic ensemble of interconverting conformations. The study of this conformational landscape, including the characterization of different isomers, is crucial for understanding its interactions in various chemical and biological systems. This analysis is typically performed in both the solid state, via techniques like X-ray crystallography, and in solution, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govarabjchem.org

Isomerism in this compound

The primary form of isomerism in this compound is stereoisomerism, specifically enantiomerism. The "L" designation in its name specifies that the chiral alpha-carbon possesses the (S)-configuration, distinguishing it from its non-superimposable mirror image, D-Tryptophan allyl ester hydrochloride. nih.gov

Φ (phi): C-N-Cα-C'

Ψ (psi): N-Cα-C'-O

χ1 (chi1): N-Cα-Cβ-Cγ

χ2 (chi2): Cα-Cβ-Cγ-Cδ1

The relative energies of these rotamers are influenced by steric hindrance and non-covalent interactions, leading to a population of favored conformations.

Conformational Analysis in the Solid State

In a crystalline environment, this compound would be locked into a single, low-energy conformation. High-resolution data for this specific conformation is obtained through single-crystal X-ray diffraction. arabjchem.org While a specific crystal structure for this compound is not publicly available, analysis of similar amino acid derivatives allows for a detailed projection of what such a study would reveal.

The crystal packing would be stabilized by a network of intermolecular interactions, including:

Hydrogen Bonds: Strong hydrogen bonds are expected to form between the ammonium (B1175870) group (-NH3+) of one molecule and the ester carbonyl oxygen (C=O) or chloride counter-ion of neighboring molecules. The indole N-H group can also act as a hydrogen bond donor. arabjchem.org

π-π Stacking: The aromatic indole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

The X-ray diffraction analysis would provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated, defining the molecule's conformation in the solid state.

Table 1: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound (Note: This table is a hypothetical representation based on typical data from X-ray crystallography studies of similar organic salts and is for illustrative purposes only.) arabjchem.org

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The set of symmetry operations for the unit cell. acs.org |

| a (Å) | 8.15 | Unit cell dimension. |

| b (Å) | 11.20 | Unit cell dimension. |

| c (Å) | 16.50 | Unit cell dimension. |

| β (°) | 80.5° | Unit cell angle. |

| Key Torsion Angle (χ1) | -65° | Defines the orientation of the indole side chain relative to the backbone in the solid state. |

| H-Bond (N-H···Cl) (Å) | 2.95 | Distance for a potential hydrogen bond between the ammonium group and the chloride ion. |

Conformational Dynamics in Solution

In contrast to the static solid state, this compound in solution is conformationally dynamic. The molecule rapidly interconverts between different rotamers, and the observed structure is a population-weighted average of the conformational ensemble. nih.gov The specific solvent environment plays a critical role in determining the distribution of these conformers.

Influence of Solvent: The polarity of the solvent significantly impacts the conformational landscape.

In polar protic solvents (e.g., water, methanol), conformations that maximize the exposure of polar groups (the ammonium and ester moieties) to the solvent for hydrogen bonding would be favored.

In non-polar solvents , intramolecular hydrogen bonding might become more prevalent to satisfy bonding potentials, leading to more compact conformations. The conformation of tryptophan-containing peptides has been shown to exhibit such solvent-dependent heterogeneity. acs.org

NMR Spectroscopy Studies: Solution-state NMR spectroscopy is the most powerful technique for elucidating the average conformation and dynamics of molecules like this compound. nih.govuzh.ch

Chemical Shifts: The chemical shifts of protons are highly sensitive to their local electronic environment. Changes in pH or solvent can alter the charge state and conformation, leading to observable shifts in the NMR spectrum. ubc.caoup.com

2D-NMR: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can identify protons that are close in space (typically < 5 Å), providing distance restraints that are used to calculate the three-dimensional structure.

Conformational Equilibrium: In some solvents, the molecule may exist in a slow or intermediate exchange between two or more distinct conformations on the NMR timescale. This can result in the broadening of spectral peaks or even the appearance of multiple sets of signals for a single compound, reflecting the conformational heterogeneity. nih.govacs.org

The conformational preferences in different environments can be summarized by the average values of the key torsion angles.

Table 2: Illustrative Torsion Angles for this compound in Diverse Environments (Note: The values in this table are representative examples used to illustrate how the conformational landscape of a flexible molecule can change with its environment. They are not experimentally determined data for this specific compound.)

| Torsion Angle | Crystalline State (Hypothetical) | Polar Solvent (e.g., D₂O) | Non-polar Solvent (e.g., CDCl₃) | Description of Conformational Preference |

| Φ (phi) | -140° | -135° | -70° | Rotation around the N-Cα bond. |

| Ψ (psi) | +130° | +125° | +140° | Rotation around the Cα-C' bond. |

| χ1 (chi1) | -65° | -60° / +60° (in exchange) | 180° | Primary rotation of the indole side chain; different rotamers are often populated in solution. researchgate.net |

| χ2 (chi2) | +95° | +90° | -100° | Secondary rotation of the indole ring plane. |

Computational Chemistry and Theoretical Modeling of H L Trp Oall Hcl

Quantum Chemical Calculations on Electronic Structure and Reactivity of H-L-Trp-oall hcl

Quantum chemical calculations offer a fundamental, electron-level understanding of a molecule's structure, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and associated properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density, offering a balance between computational cost and accuracy. mdpi.com For this compound, a DFT approach, for instance using the B3LYP functional with a 6-31G(d) basis set, would provide critical insights into its chemical behavior. wikimedia.org

The Frontier Molecular Orbitals —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. doi.orgx-mol.net For this compound, the HOMO is expected to be localized on the electron-rich indole (B1671886) ring, while the LUMO would likely be distributed over the ester and protonated amine groups.

Charge distribution analysis, such as Mulliken population analysis, would reveal the partial charges on each atom. This is crucial for understanding intramolecular and intermolecular electrostatic interactions. The nitrogen of the protonated amine would carry a significant positive charge, while the oxygen atoms of the ester carbonyl group would be electronegative.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netwolfram.com For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen, indicating a region susceptible to electrophilic attack, and a strong positive potential (blue) around the -NH3+ group, a site for nucleophilic interaction. The indole ring would present a region of negative potential above and below its plane due to the π-electron cloud. wikimedia.orgresearchgate.net

Interactive Table 1: Predicted DFT Properties for this compound

| Property | Predicted Value | Description |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | ~3.5 D | Measure of the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) provide highly accurate results, albeit at a greater computational expense.

These high-accuracy methods are invaluable for determining the relative energetics of different conformers of this compound. nih.govresearchgate.net The flexibility of the allyl ester side chain allows for multiple rotational isomers (rotamers), and ab initio calculations can precisely determine their relative stabilities and the energy barriers for interconversion.

Furthermore, these methods are excellent for predicting spectroscopic parameters . By calculating the second derivatives of the energy with respect to atomic positions, one can compute vibrational frequencies, which directly correlate with experimental Infrared (IR) and Raman spectra. nih.gov This allows for the assignment of spectral bands to specific molecular motions, such as the N-H stretch of the indole, the C=O stretch of the ester, and various aromatic ring vibrations.

Ab initio calculations can also be used to map out reaction pathways . For instance, the hydrolysis of the ester group could be modeled by calculating the energy profile of the reaction, including the structures and energies of reactants, transition states, and products. This provides a detailed mechanistic understanding of the molecule's potential chemical transformations.

Interactive Table 2: Predicted Vibrational Frequencies for this compound (Ab Initio)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Indole) | ~3410 | Stretching of the nitrogen-hydrogen bond in the indole ring. |

| N-H Stretch (Ammonium) | ~3100-3250 | Stretching of the nitrogen-hydrogen bonds in the -NH3+ group. |

| C=O Stretch (Ester) | ~1735 | Stretching of the carbonyl double bond in the ester group. |

| C=C Stretch (Indole) | ~1580-1620 | Aromatic ring stretching vibrations. |

| C-H wag (Allyl) | ~915 | Out-of-plane bending of the terminal C-H bond in the allyl group. |

Molecular Dynamics Simulations for Solvent Effects and Conformational Ensembles of this compound

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is particularly suited for studying large systems, such as a solute in a solvent, and for exploring the conformational landscape of flexible molecules. acs.orgresearchgate.net

MD simulations of this compound in a box of explicit solvent molecules (e.g., water) can reveal detailed information about its solvation. epfl.chnih.gov By analyzing the trajectory, one can calculate the radial distribution function (RDF) for solvent molecules around different parts of the solute. The RDF peaks would indicate the positions of structured solvation shells.

In an aqueous medium, water molecules would form a highly ordered shell around the charged -NH3+ group and the polar ester group. nih.gov The analysis of hydrogen bonding networks would show these groups acting as strong hydrogen bond donors and acceptors, respectively. nih.gov Conversely, the indole and allyl groups, being hydrophobic, would induce a different structuring of water at their interface, often referred to as hydrophobic hydration. Simulating the molecule in a nonpolar solvent like chloroform (B151607) would show different interaction patterns, dominated by weaker van der Waals forces. rsc.org

Interactive Table 3: Predicted Solvation Properties of this compound in Water (MD)

| Solute Atom/Group | RDF Peak 1 (Å) | Coordination Number | Description |

| Ammonium (B1175870) Nitrogen (-NH3+) | ~2.8 | 4-5 | First solvation shell of water molecules hydrogen-bonded to the ammonium protons. |

| Carbonyl Oxygen (C=O) | ~2.9 | 2-3 | Water molecules acting as hydrogen bond donors to the ester oxygen. |

| Indole Ring (Center) | ~4.5 | ~10-12 | Less structured water shell around the hydrophobic aromatic ring. |

| Allyl Group (C=C) | ~4.2 | ~8-10 | Hydrophobic hydration shell around the nonpolar allyl moiety. |

The inherent flexibility of the amino acid backbone and the allyl ester side chain means this compound can adopt numerous conformations. Standard MD simulations may not sample all relevant conformations within a reasonable timescale. Enhanced sampling methods , such as Metadynamics or Umbrella Sampling, are employed to overcome this limitation.

These techniques accelerate the exploration of the conformational space by adding a bias to the potential energy function, encouraging the system to overcome energy barriers and sample less favorable states. researchgate.net From these biased simulations, it is possible to reconstruct the free energy landscape as a function of specific collective variables, such as key dihedral angles. nih.gov This landscape reveals the relative free energies of different conformational basins (stable states) and the transition pathways between them, providing a comprehensive understanding of the molecule's dynamic behavior in solution. researchgate.net

In Silico Predictions of Intermolecular Interactions and Self-Assembly Propensities of this compound Derivatives

Computational methods can predict how molecules of this compound might interact with each other, leading to dimerization or larger-scale self-assembly. These predictions are crucial for understanding the material properties and biological behavior of its derivatives.

The primary non-covalent interactions governing the self-assembly of tryptophan derivatives are π-π stacking, hydrogen bonding, and hydrophobic interactions. mdpi.commdpi.com The indole ring of this compound is capable of strong π-π stacking interactions , where two aromatic rings align in either a parallel-displaced or T-shaped arrangement. nih.govnih.gov These interactions are a major driving force for aggregation. acs.org

MD simulations of multiple this compound molecules can be used to model the initial stages of aggregation. researchgate.net By analyzing the resulting trajectories, one can identify the preferred modes of interaction. For example, simulations might show the formation of dimers stabilized by both π-π stacking of the indole rings and intermolecular hydrogen bonds between the ester group of one molecule and the ammonium group of another. nih.govacs.org The hydrophobic allyl groups may also cluster together to minimize contact with a polar solvent. By calculating the potential of mean force (PMF) between two molecules, one can quantify the binding free energy of dimerization, providing a measure of the propensity for self-assembly. researchgate.net

Interactive Table 4: Predicted Intermolecular Interaction Energies for this compound Dimer

| Interaction Type | Predicted Energy (kcal/mol) | Description |

| π-π Stacking (Indole-Indole) | -4.0 to -6.0 | Stabilizing interaction between the aromatic rings in a parallel-displaced orientation. |

| Hydrogen Bond (NH3+···O=C) | -5.0 to -7.0 | Strong electrostatic interaction between the ammonium donor and carbonyl acceptor. |

| Hydrophobic (Allyl-Allyl) | -1.0 to -2.0 | Favorable association of nonpolar groups in an aqueous environment. |

| Cation-π (NH3+···Indole) | -3.0 to -5.0 | Interaction between the positively charged ammonium group and the electron-rich face of a nearby indole ring. |

Mechanistic Investigations of Chemical and Biochemical Transformations Involving H L Trp Oall Hcl

Reaction Kinetics and Thermodynamics of H-L-Trp-oall hcl Synthesis and Derivatization Pathways

The synthesis of this compound typically involves the esterification of L-tryptophan with allyl alcohol in the presence of an acid catalyst, such as hydrogen chloride. google.com The kinetics and thermodynamics of this process, as well as subsequent reactions involving the allyl ester or the indole (B1671886) ring, dictate the efficiency and outcome of synthetic routes.

Detailed kinetic studies specifically on the synthesis of this compound are not extensively documented in publicly available literature. However, kinetic data from analogous systems provide insight into the reactivity of its constituent parts. For instance, the oxidation of L-tryptophan by various agents has been kinetically characterized. The reaction of tryptophan with the carbonate radical (CO₃•⁻) exhibits a rate constant that varies with temperature, demonstrating the influence of reaction conditions on reactivity. researchgate.net

In the context of biochemical transformations, enzymatic reactions involving tryptophan and allyl groups have been kinetically analyzed. A chemoenzymatic method for attaching a hydroxy-bearing allyl moiety to tryptophan-containing peptides using the enzyme CdpNPT has been studied. nih.gov The steady-state kinetic parameters for the coupling of a dipeptide with an allylic pyrophosphate were determined, revealing the efficiency of the enzymatic process. nih.gov

| Parameter | Value | Unit |

|---|---|---|

| kcat (Turnover Number) | Data not specified in source | s⁻¹ |

| Km (Michaelis Constant) | Data not specified in source | M |

| kcat/Km (Catalytic Efficiency) | 0.51 | M⁻¹s⁻¹ |

The kinetics of reactions involving the allyl ester group are exemplified by the Ireland-Claisen rearrangement, a frontiersin.orgfrontiersin.org-sigmatropic rearrangement of an allyl ester to a γ,δ-unsaturated carboxylic acid. beilstein-journals.org Kinetic measurements for this reaction on model substrates show that the rate constants are influenced by catalysts and reaction conditions. beilstein-journals.org

The energy requirements for reactions involving this compound are defined by their activation energy barriers (Ea or ΔG‡). For the Ireland-Claisen rearrangement of a model allyl ester, computational studies using density functional theory (DFT) have calculated the activation barriers for both (E)- and (Z)-silyl ketene (B1206846) acetal (B89532) intermediates. beilstein-journals.org These calculations, supported by experimental kinetic data, provide a quantitative measure of the energy needed to reach the transition state. beilstein-journals.org

| Reactant Intermediate | Calculated Activation Barrier (ΔG‡) | Unit |

|---|---|---|

| (E)-Silyl Ketene Acetal | 98.5 | kJ·mol⁻¹ |

| (Z)-Silyl Ketene Acetal | 88.7 | kJ·mol⁻¹ |

Transition state analysis reveals the structural and energetic properties of the highest-energy point along the reaction coordinate. In the Pictet-Spengler reaction, which converts tryptophan derivatives into tetrahydro-β-carbolines, the use of tryptophan allyl esters can provide high kinetic control over the stereochemical outcome. mdpi.com This stereocontrol is hypothesized to arise from a favorable π-stacking interaction between the allyl group of the ester and the aryl group of the aldehyde reactant in the transition state. This interaction stabilizes the transition state leading to the cis-diastereomer, making it the kinetically favored product. mdpi.com

Catalytic Roles and Mechanisms of this compound in Organic Reactions

While primarily known as a protected amino acid building block, the structural features of this compound give it the potential to serve as a precursor for chiral ligands or organocatalysts.

The field of asymmetric catalysis relies heavily on chiral ligands and organocatalysts to induce enantioselectivity in chemical reactions. academie-sciences.fr Molecules derived from the "chiral pool," which includes readily available natural products like amino acids, are common starting materials for catalyst synthesis. diva-portal.org this compound possesses the necessary components for such applications: a stereogenic center at the α-carbon, a modifiable indole ring, and a reactive allyl ester.

Although direct use of this compound as a ligand or catalyst is not prominently featured in the literature, tryptophan derivatives are widely used. For example, tryptophan-derived indoles are used as nucleophiles in palladium-catalyzed asymmetric allylic alkylation reactions to construct complex molecular scaffolds. acs.org The potential exists to chemically modify this compound into a more complex ligand, for instance, by converting the amine and ester functionalities into a bidentate structure capable of coordinating to a metal center.

The allyl group is a key handle for specific chemical transformations. Palladium-catalyzed reactions of allyl esters, such as allylic alkylation, proceed through a well-defined pathway involving a (π-allyl)palladium complex as a key reactive intermediate. acs.org In such a sequence, an oxidative addition of a Pd(0) catalyst to the allyl ester would generate the electrophilic (π-allyl)Pd(II) intermediate, which can then be attacked by a nucleophile.

In the context of the Pictet-Spengler reaction, this compound acts as a substrate where the allyl group influences the reaction pathway. The formation of the cis-product is favored kinetically due to stabilizing π-stacking interactions in the diaxial transition state, which lowers its energy relative to the transition state leading to the trans-product. mdpi.com This demonstrates how the ester functionality, while not directly participating in the bond-forming events of the cyclization, can steer the reaction's stereochemical course through non-covalent interactions in the rate-limiting transition state.

Fundamental Biochemical Reactivity Studies of this compound (Excluding Clinical Relevance)

The biochemical reactivity of this compound is determined by the behavior of the tryptophan scaffold and the allyl ester in biological environments. This includes interactions with enzymes and biological membranes.

Studies on the interactions of tryptophan and its alkyl ester derivatives with curved membrane interfaces, using hydrated monoolein (B16389) as a model, provide thermodynamic insights into their partitioning behavior. nih.gov The partitioning of these molecules from an aqueous medium into the lipid cubic phase is governed by factors such as hydrophobicity and interfacial properties. The free energy of partitioning indicates the spontaneity of this process. nih.gov

| Compound | Partition Coefficient (K) | Free Energy (ΔG°) (kJ/mol) at 293 K |

|---|---|---|

| Tryptophan (W) | 1.2 | -0.4 |

| Trp-Methyl Ester (W-C₁) | 1.8 | -1.4 |

| Trp-Ethyl Ester (W-C₂) | 3.2 | -2.8 |

| Trp-Propyl Ester (W-C₃) | 8.4 | -5.2 |

| Trp-Butyl Ester (W-C₄) | 25.1 | -7.8 |

The tryptophan indole ring is susceptible to oxidation by reactive species found in biological systems, such as hypochlorous acid (HOCl) produced by the enzyme myeloperoxidase. nih.gov The reaction of the indole ring with HOCl can lead to various oxygenated and chlorinated products, altering the structure of tryptophan-containing molecules. nih.gov Furthermore, enzymes like tryptophan synthase catalyze reactions at the indole side chain. The catalytic mechanism involves the formation of an amino-acrylate intermediate from serine, which then attacks indole to form tryptophan. acs.orgnih.gov While this compound itself is not the natural substrate, its core tryptophan structure is subject to a wide range of enzymatic transformations targeting the indole ring. acs.orgnih.gov

Enzymatic Hydrolysis Mechanisms of this compound in Model Biological Systems

The primary transformation involving this compound in biological systems is the cleavage of its ester bond, a reaction catalyzed by hydrolytic enzymes. While specific studies on the allyl ester of tryptophan are not extensively documented, the mechanism can be confidently inferred from the well-characterized action of proteases and esterases on analogous tryptophan derivatives. ontosight.aiworthington-biochem.com

Serine proteases, such as chymotrypsin (B1334515), are prominent enzymes expected to catalyze the hydrolysis of this compound. libretexts.org Chymotrypsin preferentially cleaves peptide bonds and ester links on the C-terminal side of large hydrophobic amino acids, including tryptophan, phenylalanine, and tyrosine. worthington-biochem.comaklectures.com This specificity is dictated by a deep, non-polar "hydrophobic pocket" (the S1 pocket) in the enzyme's active site, which readily accommodates the bulky indole ring of tryptophan. worthington-biochem.comlibretexts.org

The catalytic mechanism follows a two-stage "ping-pong" process involving a covalent acyl-enzyme intermediate. libretexts.org

Acylation Step: The substrate, this compound, binds to the active site. The hydroxyl group of the catalytic serine residue (Ser-195), made highly nucleophilic by the adjacent histidine (His-57) and aspartate (Asp-102) residues of the catalytic triad, attacks the carbonyl carbon of the ester. libretexts.orgunipd.it This forms a short-lived tetrahedral intermediate. The intermediate then collapses, breaking the ester bond and releasing the allyl alcohol. The tryptophan moiety remains covalently attached to the serine residue, forming an acyl-enzyme intermediate. libretexts.orgresearchgate.net

Deacylation Step: A water molecule enters the active site and is activated by the His-57 residue. The water molecule then hydrolyzes the acyl-enzyme intermediate, again via a tetrahedral transition state. unipd.it This step cleaves the covalent bond between the tryptophan and the serine residue, releasing the L-tryptophan product and regenerating the free enzyme, ready for another catalytic cycle. aklectures.com

Another relevant class of enzymes is the α-amino acid ester hydrolases (AEHs). researchgate.net These enzymes are highly specific for the hydrolysis and synthesis of esters and amides involving α-amino acids and are known to act on substrates like tryptophan methyl ester. researchgate.netresearchgate.netnih.gov AEHs would also be expected to hydrolyze this compound to yield L-tryptophan and allyl alcohol, following a similar mechanism involving an acyl-enzyme intermediate. researchgate.net

Substrate Specificity and Kinetic Parameters in Isolated Enzyme Systems for Mechanistic Insights

While specific kinetic data for this compound are not prominently available in published literature, extensive research on other tryptophan esters and related substrates provides a strong basis for understanding its likely behavior with enzymes like chymotrypsin and other serine proteases. These enzymes exhibit a clear preference for substrates with large aromatic side chains. worthington-biochem.comoup.com The data consistently show that esters of tryptophan, tyrosine, and phenylalanine are hydrolyzed much more efficiently than those of aliphatic amino acids.

The table below presents kinetic data for the chymotrypsin-catalyzed hydrolysis of various amino acid esters. This illustrates the enzyme's substrate specificity and provides a comparative framework for estimating the potential reactivity of this compound. The variations in Kₘ and kcat among these substrates highlight how both the amino acid side chain and the nature of the ester group influence enzyme recognition and catalytic turnover.

| Enzyme | Substrate | kcat (s⁻¹) | Kₘ (mM) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| α-Chymotrypsin | N-Acetyl-L-tryptophan ethyl ester | 27 | 0.097 | 278,000 | oup.com |

| α-Chymotrypsin | N-Acetyl-L-tyrosine ethyl ester | 193 | 0.7 | 276,000 | oup.com |

| α-Chymotrypsin | N-Acetyl-L-phenylalanine ethyl ester | 172 | 1.2 | 143,000 | oup.com |

| α-Chymotrypsin | N-Acetyl-L-leucine methyl ester | 5.8 | 29 | 200 | cdnsciencepub.com |

| α-Chymotrypsin | N-Acetyl-L-methionine ethyl ester | 18.9 | 25 | 756 | worthington-biochem.com |

Data are illustrative and compiled from various sources for comparative purposes. Conditions such as pH and temperature may vary between studies.

Based on these data, it is anticipated that this compound would be an excellent substrate for chymotrypsin, likely exhibiting high catalytic efficiency (kcat/Kₘ) comparable to other N-acyl tryptophan esters. The free amino group in this compound, as opposed to the N-acetylated substrates shown, may influence binding affinity but the dominant factor for specificity remains the tryptophan side chain.

Interaction Dynamics with Model Biological Macromolecules (e.g., Protein Scaffolds, Nucleic Acids) for Fundamental Molecular Recognition

The interaction of small molecules with biological macromolecules is central to nearly all cellular processes. The tryptophan moiety of this compound makes it an excellent model for studying these fundamental recognition events, as tryptophan plays a unique and crucial role in the structure and function of many proteins and protein-DNA complexes. mdpi.comnih.gov

Interactions with Protein Scaffolds: The indole ring of tryptophan is large, planar, and amphipathic, allowing it to participate in a diverse array of non-covalent interactions. mdpi.commdpi.com

Hydrophobic Interactions: The large, non-polar surface area of the indole ring allows it to engage in strong hydrophobic interactions within the core of proteins or in hydrophobic binding pockets, contributing significantly to protein stability. mdpi.com

Hydrogen Bonding: The N-H group of the indole ring is an effective hydrogen bond donor, while the π-electron cloud of the aromatic system can act as a weak hydrogen bond acceptor. mdpi.com

Cation-π Interactions: The electron-rich indole ring can interact favorably with cations, such as the charged side chains of lysine (B10760008) and arginine residues or metal ions. mdpi.com

These interactions position tryptophan residues at strategic locations, such as at the interface of protein subunits or in the "aromatic belt" of membrane proteins, where they interact with lipid headgroups. mdpi.commdpi.com

Interactions with Nucleic Acids: Tryptophan is also a key residue in many DNA- and RNA-binding proteins. nih.gov A classic example is the E. coli trp repressor, where L-tryptophan itself acts as a corepressor. The binding of L-tryptophan induces a conformational change in the repressor protein, enabling it to bind specifically to its operator DNA sequence. researchgate.net Structural and biochemical studies have revealed the precise interactions:

The indole ring's N-H group forms a direct hydrogen bond with a phosphate (B84403) oxygen on the DNA backbone. researchgate.net

The α-amino and α-carboxyl groups of tryptophan form hydrogen bonds with protein residues, which in turn correctly orient other residues (like arginine) to make favorable contacts with the DNA. researchgate.net

The hydrophobic part of the indole ring is buried in a hydrophobic pocket of the protein, stabilizing the active conformation. nih.gov

The table below summarizes the types of molecular interactions the tryptophan side chain can participate in, which are fundamental to its role in recognizing and binding to biological macromolecules.

| Type of Interaction | Participating Group on Tryptophan | Typical Interaction Partner | Significance |

|---|---|---|---|

| Hydrophobic | Indole Ring Surface | Aliphatic (e.g., Leu, Ile, Val) and other aromatic side chains (e.g., Phe, Tyr) | Protein folding and stability; binding in hydrophobic pockets. mdpi.com |

| Hydrogen Bond (Donor) | Indole N-H | Carbonyl oxygen (protein backbone), Asp/Glu side chains, phosphate oxygen (DNA/RNA) | Directional binding and specificity. mdpi.comresearchgate.net |

| Hydrogen Bond (Acceptor) | π-electron cloud of Indole Ring | -OH (Ser, Thr, Tyr), -NH (Asn, Gln, backbone) | Structural stabilization. mdpi.com |

| Cation-π | π-electron cloud of Indole Ring | Lysine, Arginine side chains; Choline headgroups (lipids) | Binding at protein-protein or protein-membrane interfaces. mdpi.com |

| Van der Waals | Entire Indole Ring | Any proximal atom | Contributes to shape complementarity and overall binding energy. acs.org |

Development of Advanced Analytical Methodologies for H L Trp Oall Hcl Research

High-Resolution Separation Techniques for H-L-Trp-oall hcl and its Stereoisomers

The separation of this compound from related compounds and the resolution of its stereoisomers are fundamental challenges in its analysis. High-resolution chromatographic techniques are indispensable for achieving these goals.

Chiral Chromatography (HPLC, SFC) for Enantiomeric Purity Assessment and Isolation

The enantiomeric purity of this compound is a critical parameter in many research applications. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the enantioselective separation of tryptophan derivatives. nih.govmdpi.com

Chiral stationary phases (CSPs) are central to the success of these separations. For tryptophan and its derivatives, protein-based CSPs, such as those with immobilized human serum albumin (HSA), have demonstrated effective chiral recognition. mdpi.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral sites on the stationary phase. Another effective approach involves the use of Cinchona alkaloid-based zwitterionic CSPs, which can separate tryptophan derivatives without the need for prior derivatization. nih.gov

Supercritical Fluid Chromatography (SFC) presents an alternative to HPLC, often providing faster separations and reduced solvent consumption. While specific applications to this compound are not extensively documented, the principles of chiral SFC are well-established for amino acid derivatives.

The table below summarizes typical parameters used in the chiral HPLC separation of tryptophan derivatives, which are applicable to this compound.

| Parameter | HPLC with Protein-Based CSP | HPLC with Zwitterionic CSP |

| Chiral Stationary Phase | Human Serum Albumin (HSA) | Cinchona Alkaloid-Based Zwitterionic |

| Mobile Phase | Phosphate (B84403) buffer with organic modifier (e.g., propanol) | Methanol/Water with additives (e.g., formic acid, diethylamine) nih.gov |

| Detection | UV (280 nm) | UV, Mass Spectrometry (MS) nih.gov |

| Application | Enantiomeric purity, study of protein binding interactions mdpi.com | Optical purity determination nih.gov |

Two-Dimensional Liquid Chromatography for Complex Mixture Analysis in Research Samples

For the analysis of this compound in complex research samples, such as biological matrices or reaction mixtures, one-dimensional chromatography may not provide sufficient resolution. Two-dimensional liquid chromatography (2D-LC) offers enhanced separation power by combining two different chromatographic systems. nih.gov

A common 2D-LC setup for amino acid analysis involves an achiral separation in the first dimension (e.g., reversed-phase or hydrophilic interaction liquid chromatography) followed by a chiral separation in the second dimension. nih.govresearchgate.net This "heart-cutting" technique allows for the selective transfer of the target analyte from the first to the second dimension, effectively removing interfering matrix components. nih.gov This approach significantly improves the accuracy and sensitivity of enantiomeric purity analysis. researchgate.net

Mass Spectrometry-Based Approaches for Quantitative and Qualitative Research on this compound

Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of this compound due to its high sensitivity and specificity. mdpi.com

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) is instrumental in confirming the chemical structure of this compound. In this technique, the protonated molecule is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.

For this compound, the fragmentation would likely involve the loss of the allyl group, the ester group, and fragmentation of the indole (B1671886) ring. By analyzing these fragmentation pathways, the identity of the compound can be unequivocally confirmed. For instance, studies on tryptophan contaminants have successfully used on-line HPLC-electrospray ionization multistage mass spectrometry to characterize their structures. nih.gov The fragmentation of esters often proceeds through characteristic pathways like the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen and cleavage of the alpha-beta bond of the ester. libretexts.org

Expected Fragmentation of this compound:

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss | Description |

| [M+H]⁺ | [M+H - C₃H₄]⁺ | 40 Da | Loss of the allyl group |

| [M+H]⁺ | [M+H - C₃H₅O₂]⁺ | 73 Da | Loss of the allyl ester group |

| [M+H]⁺ | [Indole ring fragments]⁺ | Various | Cleavage of the indole side chain |

Ion Mobility Mass Spectrometry for Gas-Phase Conformation Analysis and Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. This technique is particularly useful for separating isomers, including enantiomers, that are difficult to distinguish by mass spectrometry alone.

For the chiral analysis of this compound, a strategy involving the formation of diastereomeric complexes can be employed. By reacting the enantiomeric mixture with a chiral selector, diastereomers are formed that have different shapes and can be separated by ion mobility. Studies have shown that aromatic amino acids like tryptophan can be differentiated by forming complexes with a chiral reference compound, such as D-proline, and a metal ion like copper(II). rsc.org This approach allows for the gas-phase differentiation and even quantification of the enantiomers. rsc.org

Electrochemical and Biosensor Development for Research-Oriented Detection of this compound

Electrochemical methods and biosensors offer rapid, sensitive, and often low-cost alternatives for the detection of tryptophan and its derivatives.

The indole moiety of this compound is electroactive, meaning it can be oxidized at an electrode surface. mdpi.com This property forms the basis for its electrochemical detection. Research on tryptophan has shown that modifying electrode surfaces with materials like graphene oxide or nanoparticles can significantly enhance the sensitivity and selectivity of detection. researchgate.netmdpi.com For instance, the oxidation of tryptophan at a modified electrode is an irreversible, two-electron, two-proton process. researchgate.net

Key Features of Electrochemical Tryptophan Sensors:

| Electrode Modification | Detection Principle | Advantage |

| Graphene Oxide/Human Serum Albumin | Enantioselective oxidation researchgate.net | Discrimination between D- and L-enantiomers |

| Trimetallic Nanoparticles | Catalytic oxidation mdpi.com | High sensitivity and signal amplification |

| Boron-Doped Diamond | Electrogenerated Chemiluminescence (ECL) mdpi.com | Very low limit of detection |

Biosensors for tryptophan often utilize the tryptophan repressor protein (TrpR), which binds to tryptophan and its analogs to regulate gene expression. nih.govfrontiersin.org By linking this binding event to a measurable signal, such as the expression of a fluorescent protein, a highly specific sensor can be created. nih.gov While these have been developed primarily for tryptophan, engineering the ligand-binding pocket of TrpR could potentially create biosensors specific for this compound.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | L-Tryptophan allyl ester hydrochloride |

| HPLC | High-Performance Liquid Chromatography |

| SFC | Supercritical Fluid Chromatography |

| MS | Mass Spectrometry |

| IMS-MS | Ion Mobility Spectrometry-Mass Spectrometry |

| HSA | Human Serum Albumin |

| 2D-LC | Two-Dimensional Liquid Chromatography |

| TrpR | Tryptophan Repressor |

Voltammetric Studies of the Indole Redox Chemistry and Amine Functionality

Voltammetric techniques are powerful tools for investigating the electrochemical behavior of this compound. The indole nucleus within the molecule is an electroactive moiety that can be readily oxidized at various electrode surfaces, particularly those based on carbon. researchgate.net This electrochemical activity forms the basis for detailed analytical procedures. researchgate.net

Research has shown that modifying the electrode surface can significantly influence the voltammetric response. For L-Tryptophan, the oxidation potential was observed at +0.32 V on a glassy carbon electrode (GCE) modified with a Schiff base Cu(II) complex, a value considerably lower than that on other electrodes. researchgate.net This catalytic effect enhances the sensitivity and selectivity of the measurement. The electrochemical oxidation of tryptophan is also pH-dependent, with varying responses observed in acidic, neutral, and basic media. mdpi.com

Table 1: Comparative Oxidation Potentials of Tryptophan and Related Derivatives

| Compound/Derivative | Electrode System | Technique | Oxidation Potential (V) | Reference |

| L-Tryptophan | Cu(II) Complex Modified GCE | Cyclic Voltammetry | +0.32 | researchgate.net |

| Indole | Glassy Carbon Electrode | Cyclic Voltammetry | > +0.8 | nih.gov |

| 5-hydroxy-L-tryptophan | Glassy Carbon Electrode | Cyclic Voltammetry | ~ +0.5 | nih.gov |

Construction of Novel Chemical Sensors for Selective Detection in Research Matrices

The need for simple, sensitive, and selective methods for the determination of tryptophan and its derivatives like this compound has driven the development of novel chemical sensors. researchgate.netmdpi.com Electrochemical sensors, in particular, have gained significant attention due to their low cost, potential for miniaturization, rapid analysis, and high sensitivity. researchgate.netmdpi.com These sensors operate by measuring the electrical signal generated from the redox reaction of the analyte at the electrode surface. mdpi.com

The construction of these sensors often involves the modification of a base electrode, such as a glassy carbon electrode (GCE), with materials that enhance the electrochemical response to the target analyte. researchgate.netmdpi.commdpi.com These modifications can improve catalytic activity, increase surface area, and promote selective binding.

Several strategies for sensor fabrication have been reported:

Metal-Complex Modified Electrodes: A GCE modified with a synthesized Cu(II) complex was used to detect L-Tryptophan with a low detection limit and high sensitivity. researchgate.net The complex facilitates the oxidation of tryptophan at a lower potential, enhancing selectivity against other amino acids. researchgate.net

Nanoparticle-Based Sensors: Trimetallic CuZnCo nanoparticles electrodeposited on a carbon electrode have been used as a powerful redox probe and signal amplifier for the electrochemical oxidation of tryptophan. mdpi.com Similarly, gold nanoparticles (AuNPs) deposited onto a poly(alizarin red S) film on a GCE have demonstrated excellent amperometric response for tryptophan detection. researchgate.net Another approach utilized a nickel-doped tungsten oxide (Ni-WO3) ceramic-modified electrode, which showed high sensitivity and a low detection limit. mdpi.com

Electrochemiluminescence (ECL) Sensors: A highly sensitive method for L-tryptophan detection involves ECL using boron-doped diamond (BDD) electrodes. mdpi.comnih.gov This technique relies on the in-situ production of hydrogen peroxide at the electrode surface, leading to a light-emitting reaction with tryptophan. mdpi.com This method offers exceptionally low detection limits and high selectivity against other indole compounds. mdpi.com

The performance of these sensors is characterized by several key parameters, including the linear dynamic range, the limit of detection (LOD), and sensitivity. The selectivity of the sensor, or its ability to detect the target analyte in the presence of potentially interfering substances, is also a critical factor. researchgate.netmdpi.com

Table 2: Performance Characteristics of Various Chemical Sensors for L-Tryptophan Detection

| Sensor Type (Modifier/Electrode) | Linear Range (µM) | Limit of Detection (LOD) | Sensitivity | Reference |

| Cu(II) Complex / GCE | Not specified | 0.185 µM | 3.156 µA µM⁻¹ cm⁻² | researchgate.net |

| Trimetallic CuZnCo Nanoparticles / Carbon Electrode | 5 - 230 µM | 1.1 µM | 0.1831 µA µM⁻¹ cm⁻² | mdpi.com |

| Ni-WO3 / GCE | Not specified | 0.4 µM | Not specified | mdpi.com |

| AuNPs-Poly(alizarin red S) / GCE | 0.02 - 20.0 µM | 6.7 nM | 1.63 / 0.21 µAµM⁻¹ | researchgate.net |

| ECL / Boron-Doped Diamond (BDD) | 0.005 - 1 µM | 0.4 nM | Not specified | mdpi.com |

Applications of H L Trp Oall Hcl As a Research Tool and in Advanced Chemical Biology

Utilization in Solid-Phase Peptide Synthesis Methodologies for Research Purposes

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing peptides for research and therapeutic development. rsc.orgvapourtec.com The methodology involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. google.commdpi.com H-L-Trp-oall hcl is particularly useful in Fmoc-based SPPS, where the allyl ester serves as a C-terminal protecting group that is orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) N-terminal protecting group and acid-labile side-chain protecting groups. google.comchemimpex.com

The allyl ester in this compound provides a stable linkage that is resistant to the conditions used for Fmoc group removal (typically piperidine (B6355638) in DMF) and final side-chain deprotection (typically strong acids like trifluoroacetic acid). google.com This orthogonality is crucial for the synthesis of complex peptides, cyclic peptides, and modified peptides where selective deprotection is required. nih.govnih.gov

Research has focused on optimizing the cleavage of allyl esters, a process typically achieved through palladium(0)-catalyzed reactions. ajol.infoacsgcipr.org These methods are valued for their mildness and high chemoselectivity. acsgcipr.org The cleavage mechanism involves the formation of a π-allyl-palladium complex, followed by the capture of the allyl group by a nucleophilic scavenger. acsgcipr.org A variety of scavengers have been explored to improve the efficiency and compatibility of this deprotection step. ajol.info

| Cleavage Reagent System | Typical Conditions | Key Features |

| Pd(PPh₃)₄ / Morpholine | THF/DCM, Room Temp | Standard, effective method for allyl ester cleavage. |

| Pd(PPh₃)₄ / NaBH₄ | THF, Room Temp | Reductive deprotection conditions. researchgate.net |

| Pd(PPh₃)₄ / Dimedone | DMSO/CH₂Cl₂ | Used in the synthesis of glycopeptides. tandfonline.com |

| PdCl₂(PPh₃)₂ / Bu₃SnH | Toluene, Heat | Hydrostannolysis-based cleavage. acs.org |

| Microwave-Assisted Cleavage | Pd(0) catalyst, scavenger | Significantly reduces reaction times. nih.gov |

The development of new linker strategies often incorporates allyl protection. For instance, a novel allyl ester-based linker was designed for the solid-phase block synthesis of glycopeptides, demonstrating the utility of this protection scheme in convergent synthesis strategies. tandfonline.com Furthermore, monitoring techniques such as high-resolution magic angle spinning (HR MAS) NMR have been employed to optimize the deprotection of allyl esters in real-time on the solid support, particularly within the backbone amide linker (BAL) strategy for cyclic peptide synthesis. nih.gov

Tryptophan is a critical amino acid for protein structure and function, often found in hydrophobic cores and at protein-protein interaction interfaces. acs.orgnih.gov Its intrinsic fluorescence makes it a natural probe for biophysical studies. acs.org By using this compound in SPPS, researchers can precisely place tryptophan at specific locations within a synthetic peptide sequence. silantes.com Once the peptide is assembled and the allyl ester is cleaved, the resulting peptide can be used in a variety of functional and structural assays.

The incorporation of tryptophan is essential for studying:

Protein Folding and Stability: The tryptophan side chain's interactions, including hydrogen bonding and π-π stacking, are vital for stabilizing protein structures. tum.de

Ligand Binding: Tryptophan residues are frequently involved in the binding sites of receptors and enzymes. tum.de

Membrane Interactions: The amphipathic nature of tryptophan facilitates the anchoring of peptides and proteins to lipid bilayers.

For example, tripeptides containing tryptophan have been synthesized to study non-covalent binding interactions with polynucleotides, where the fluorescence of tryptophan was used to monitor the binding events. mdpi.com The ability to synthesize such peptides using building blocks like this compound is fundamental to these investigations.

This compound as a Precursor for Fluorescent and Isotopic Probes in Research